molecular formula C21H20FNO3 B5606313 3-(2-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine

3-(2-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine

Cat. No. B5606313
M. Wt: 353.4 g/mol
InChI Key: UGRYTHBGTAITAQ-UHFFFAOYSA-N
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Description

This compound is part of a broader category of chemicals that involve complex structures incorporating elements like fluorophenyl, methoxy, methyl-benzofuran, and pyrrolidine units. These elements suggest a molecule with potentially interesting chemical and physical properties, suitable for detailed scientific investigations.

Synthesis Analysis

The synthesis of complex molecules involving fluorophenyl and benzofuran units often requires multiple steps, including ring closure reactions, and the use of specific catalysts to achieve the desired structures. For example, palladium-catalyzed cascade reactions have been demonstrated for constructing benzofuro[2,3-c]pyridine skeletons, highlighting a method that could potentially be adapted for synthesizing the target compound (Xiong et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenyl and benzofuran units has been explored through methods like X-ray diffraction, revealing detailed conformational and crystallographic insights. Such analyses provide essential information about the three-dimensional arrangement of atoms in the molecule, influencing its reactivity and interactions (Huang et al., 2021).

properties

IUPAC Name

[3-(2-fluorophenyl)pyrrolidin-1-yl]-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c1-13-16-8-7-15(25-2)11-19(16)26-20(13)21(24)23-10-9-14(12-23)17-5-3-4-6-18(17)22/h3-8,11,14H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRYTHBGTAITAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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